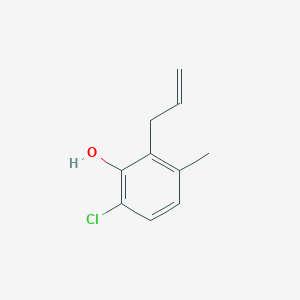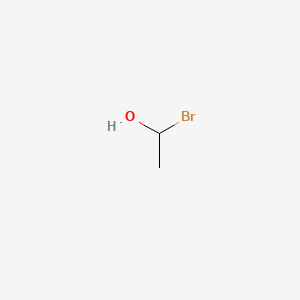
Ammonium toluenesulfonate
Übersicht
Beschreibung
Ammonium toluenesulfonate, also known as ammonium p-toluenesulfonate, is an organic compound with the molecular formula C7H11NO3S. It is the ammonium salt of p-toluenesulfonic acid, which is a derivative of toluene. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium toluenesulfonate can be synthesized through the neutralization of p-toluenesulfonic acid with ammonium hydroxide. The reaction typically involves dissolving p-toluenesulfonic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
On an industrial scale, this compound is produced by the sulfonation of toluene followed by neutralization with ammonium hydroxide. The sulfonation process involves reacting toluene with sulfuric acid to form p-toluenesulfonic acid, which is then neutralized with ammonium hydroxide to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium toluenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonate derivatives.
Reduction: It can be reduced to produce toluene and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: Toluene and related compounds.
Substitution: Various substituted toluenesulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium toluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: It is used in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ammonium toluenesulfonate involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonate group can stabilize negative charges, making it an effective leaving group in nucleophilic substitution reactions. Additionally, its ability to form hydrogen bonds with other molecules makes it useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium toluenesulfonate
- Potassium toluenesulfonate
- Lithium toluenesulfonate
- Methanesulfonate derivatives
Uniqueness
Ammonium toluenesulfonate is unique due to its ammonium cation, which provides different solubility and reactivity properties compared to its sodium, potassium, and lithium counterparts. Its ability to form hydrogen bonds and its strong acidic nature make it particularly useful in specific chemical and biochemical applications .
Eigenschaften
CAS-Nummer |
26447-09-6 |
|---|---|
Molekularformel |
C7H8O3S.H3N C7H11NO3S |
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
azane;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.H3N/c1-6-4-2-3-5-7(6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);1H3 |
InChI-Schlüssel |
IHRIVUSMZMVANI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2-methanesulfonylethoxy)sulfonyl]-4-methylbenzene](/img/structure/B8688101.png)






![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)
